molecular formula C24H23NO2 B1142529 (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone CAS No. 124665-91-4

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone

Cat. No. B1142529
CAS RN: 124665-91-4
M. Wt: 357.44
InChI Key:
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Description

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone is a chemical compound that has gained significant attention in the scientific community due to its potential in various applications. It is a chiral building block that can be used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone is not well understood. However, it is believed that it acts as a chiral auxiliary, which can control the stereochemistry of the reaction. It can also act as a protecting group, which can protect the functional groups during the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone. However, it is believed to be non-toxic and non-carcinogenic. It is also believed to be biodegradable and environmentally friendly.

Advantages and Limitations for Lab Experiments

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone has several advantages for lab experiments. It is a chiral building block that can be used in the synthesis of various organic compounds. It is also commercially available and relatively inexpensive. However, it has some limitations as well. It is sensitive to air and moisture, and the reaction conditions need to be carefully controlled to obtain high yields and purity.

Future Directions

There are several future directions for the research on (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone. One direction is to develop new synthesis methods that can improve the yield and purity of the compound. Another direction is to explore the potential of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone in the synthesis of new drugs and natural products. Additionally, the mechanism of action of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone needs to be further investigated to understand its role as a chiral auxiliary and protecting group. Finally, the biochemical and physiological effects of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone need to be studied in more detail to assess its safety and environmental impact.
Conclusion:
(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone is a chiral building block that has gained significant attention in the scientific community due to its potential in various applications. It can be synthesized through a multi-step process starting from commercially available starting materials. It has been widely used in various scientific research applications, including the synthesis of various drugs and natural products. The mechanism of action of (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone is not well understood, and the biochemical and physiological effects of the compound need to be studied in more detail. There are several future directions for the research on (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone, including the development of new synthesis methods and the exploration of its potential in the synthesis of new drugs and natural products.

Synthesis Methods

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain high yields and purity. Several research groups have reported different synthesis methods for (R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone, and the most commonly used method involves the reaction of (R)-(-)-2-pyrrolidone with trityl chloride in the presence of a base such as triethylamine.

Scientific Research Applications

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone has been widely used in various scientific research applications. It is a versatile chiral building block that can be used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. It has been used in the synthesis of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of various natural products such as alkaloids and amino acids.

properties

IUPAC Name

(5R)-5-(trityloxymethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSSRLVFPQIRJK-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924895
Record name 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-5-(Trityloxymethyl)-2-pyrrolidone

CAS RN

124665-91-4
Record name 2-[(Triphenylmethoxy)methyl]-3,4-dihydro-2H-pyrrol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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